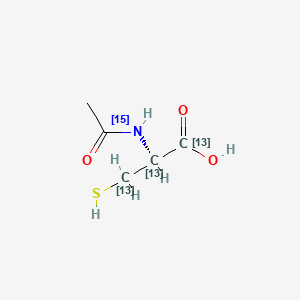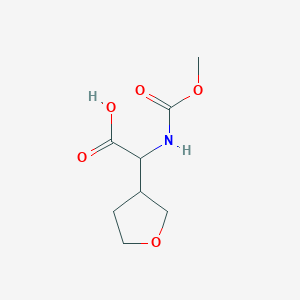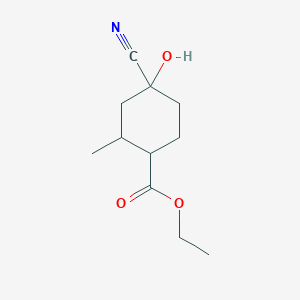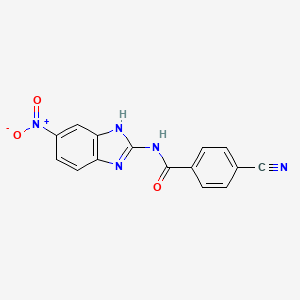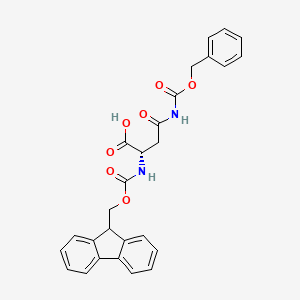
diethyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate is a synthetic organic compound with the molecular formula C19H23NO7 and a molecular weight of 377.39 g/mol . This compound is known for its complex structure, which includes an indoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of diethyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Diethyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Diethyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of diethyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Diethyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate can be compared with other similar compounds, such as:
Diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate: This compound shares a similar core structure but lacks the acetyl group, which may result in different chemical and biological properties.
This compound analogs: Various analogs with different substituents can be synthesized to study the structure-activity relationship and optimize the compound’s properties for specific applications.
Properties
Molecular Formula |
C21H25NO8 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
diethyl 1-acetyl-5-methoxy-2-[(E)-3-methoxy-3-oxoprop-1-enyl]-2H-indole-3,3-dicarboxylate |
InChI |
InChI=1S/C21H25NO8/c1-6-29-19(25)21(20(26)30-7-2)15-12-14(27-4)8-9-16(15)22(13(3)23)17(21)10-11-18(24)28-5/h8-12,17H,6-7H2,1-5H3/b11-10+ |
InChI Key |
ITLWOMHSSLOFRM-ZHACJKMWSA-N |
Isomeric SMILES |
CCOC(=O)C1(C(N(C2=C1C=C(C=C2)OC)C(=O)C)/C=C/C(=O)OC)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1(C(N(C2=C1C=C(C=C2)OC)C(=O)C)C=CC(=O)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B12945512.png)
![2-Bromo-8-(3,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12945519.png)
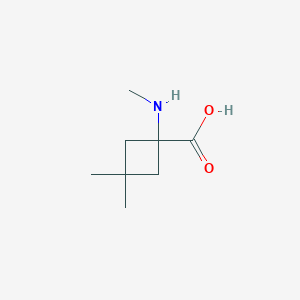
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12945537.png)
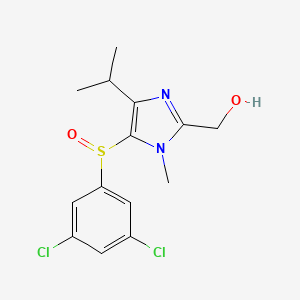
![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)

